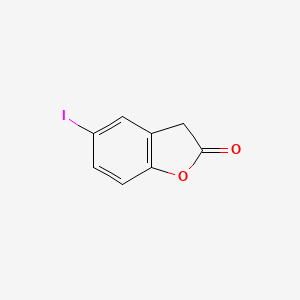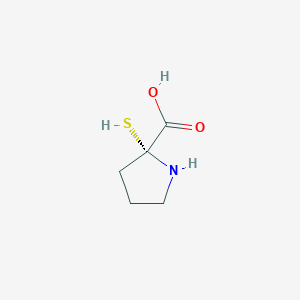![molecular formula C9H6F2N2O3 B12875284 2-(Difluoromethoxy)benzo[d]oxazole-5-carboxamide](/img/structure/B12875284.png)
2-(Difluoromethoxy)benzo[d]oxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)benzo[d]oxazole-5-carboxamide is a compound belonging to the benzoxazole family, which is known for its diverse biological activities. Benzoxazole derivatives have been extensively studied for their antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
The synthesis of benzoxazole derivatives typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole . This intermediate can then be further reacted to introduce the difluoromethoxy and carboxamide groups, although specific details for 2-(Difluoromethoxy)benzo[d]oxazole-5-carboxamide were not found in the sources.
Analyse Chemischer Reaktionen
Benzoxazole derivatives, including 2-(Difluoromethoxy)benzo[d]oxazole-5-carboxamide, can undergo various chemical reactions such as:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenation or nitration reactions using reagents like chlorine or nitric acid
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their antimicrobial and antifungal properties.
Medicine: Explored for their anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of benzoxazole derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some benzoxazole compounds have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(Difluoromethoxy)benzo[d]oxazole-5-carboxamide include:
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease.
2-Mercaptobenzoxazole: Known for its antimicrobial properties.
2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride: Used as an intermediate in various chemical syntheses.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Eigenschaften
Molekularformel |
C9H6F2N2O3 |
|---|---|
Molekulargewicht |
228.15 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-1,3-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C9H6F2N2O3/c10-8(11)16-9-13-5-3-4(7(12)14)1-2-6(5)15-9/h1-3,8H,(H2,12,14) |
InChI-Schlüssel |
ZJWBVHLBGPHSDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)N)N=C(O2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12875209.png)
![6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione](/img/structure/B12875227.png)
![2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12875235.png)
![(1R)-2'-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875236.png)

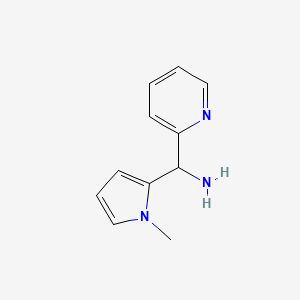
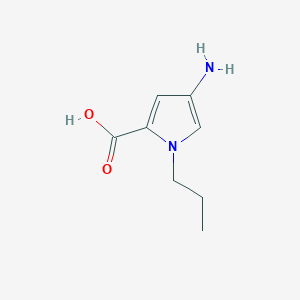
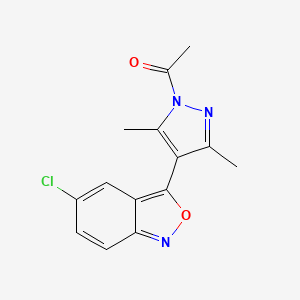
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-4-iminopyridine-3-carboxylic acid](/img/structure/B12875259.png)
![Bis[3-(phenylimino)butyrophenonato]copper](/img/structure/B12875270.png)
